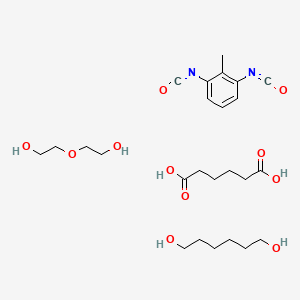![molecular formula C36H59NNiO2S B14468406 [2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) CAS No. 66467-44-5](/img/structure/B14468406.png)
[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) is a nickel-based coordination compound with the molecular formula C32H51NNiO2S. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) typically involves the reaction of 2,2’-thiobis(4-t-octylphenol) with nickel(II) salts in the presence of 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems .
Analyse Chemischer Reaktionen
Types of Reactions
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form nickel(III) complexes.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(0) or nickel(I) states.
Substitution: Ligand substitution reactions can occur, where the 2-ethylhexylamine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(0) or nickel(I) species .
Wissenschaftliche Forschungsanwendungen
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is employed as a stabilizer in polymers and as an additive in lubricants to enhance their performance
Wirkmechanismus
The mechanism of action of [2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) involves its interaction with molecular targets through coordination chemistry. The nickel center can form complexes with various substrates, facilitating catalytic reactions. The compound’s unique structure allows it to interact with specific pathways, making it effective in its applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2,2’-Thiobis (4-tert-octylphenolato)]-n-butylamine nickel (II): Similar in structure but with a different amine ligand.
Nickel(II) acetylacetonate: Another nickel-based coordination compound used in catalysis.
Nickel(II) chloride: A simpler nickel compound with different applications
Uniqueness
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) stands out due to its specific ligand environment, which imparts unique chemical properties and reactivity. Its ability to stabilize polymers and enhance lubricant performance makes it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
66467-44-5 |
|---|---|
Molekularformel |
C36H59NNiO2S |
Molekulargewicht |
628.6 g/mol |
IUPAC-Name |
2-ethylhexan-1-amine;nickel(2+);2-[2-oxido-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/C28H42O2S.C8H19N.Ni/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6;1-3-5-6-8(4-2)7-9;/h11-16,29-30H,17-18H2,1-10H3;8H,3-7,9H2,1-2H3;/q;;+2/p-2 |
InChI-Schlüssel |
HPHBKRQUHGHVEO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)CN.CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)[O-])SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






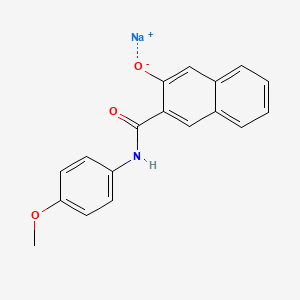
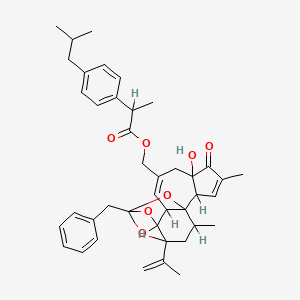

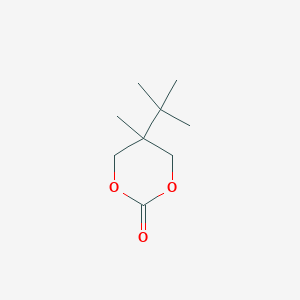
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
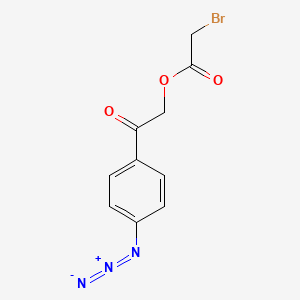
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)

